N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
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Overview
Description
N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a synthetic organic compound It is characterized by the presence of an iodobut-2-en-1-yl group, a methyl group, a prop-2-en-1-yl group, and a benzene-1-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the iodobut-2-en-1-yl group: This can be achieved by reacting but-2-en-1-ol with iodine in the presence of a base.
Introduction of the sulfonamide group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.
Coupling reactions: The final step involves coupling the iodobut-2-en-1-yl group with the sulfonamide derivative under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The double bonds in the compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation reactions: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield an azide derivative, while reduction of the double bonds with hydrogen gas would yield a fully saturated compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- N-(4-Chlorobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- N-(4-Fluorobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Uniqueness
The uniqueness of N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide lies in the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs
Properties
CAS No. |
835650-90-3 |
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Molecular Formula |
C14H18INO2S |
Molecular Weight |
391.27 g/mol |
IUPAC Name |
N-(4-iodobut-2-enyl)-4-methyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C14H18INO2S/c1-3-11-16(12-5-4-10-15)19(17,18)14-8-6-13(2)7-9-14/h3-9H,1,10-12H2,2H3 |
InChI Key |
FIDYZYHAAGMYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC=CCI |
Origin of Product |
United States |
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